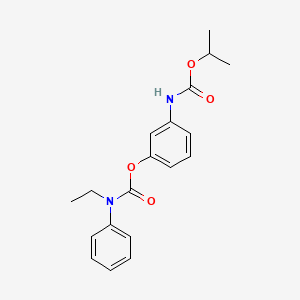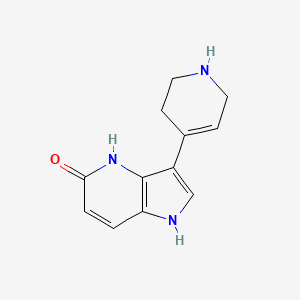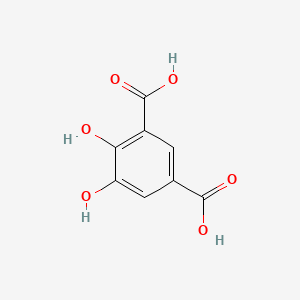![molecular formula C11H18NO3+ B1195536 [2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-trimethylammonium](/img/structure/B1195536.png)
[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-trimethylammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-trimethylammonium is a member of catechols.
Aplicaciones Científicas De Investigación
Catalytic Activities
- Racemization of L-Glutamic Acid : Trimethylammonium derivatives, including those related to the compound , have been studied for their catalytic activities in the racemization of L-Glutamic Acid at specific conditions like pH 10 and 80°C in the presence of copper(II) ion (Ando & Emoto, 1978).
Herbicidal Applications
- Efficacy Against Weeds : Quaternary ammonium salts with various cations, including (2-hydroxyethyl)trimethylammonium, have been synthesized and shown to be effective against weeds. These compounds, classified as herbicidal ionic liquids (HILs), demonstrated higher efficacy compared to certain commercial formulations in greenhouse and field experiments (Marcinkowska et al., 2017).
Material Science and Chemistry
- Silicate Species Formation : Studies have explored the rapid solidification and structural properties of (2-hydroxyethyl)trimethylammonium silicate. This compound forms solids with specific silicate structures under certain conditions (Hasegawa & Sakka, 1988).
- Deep Eutectic Solvents : A novel fructose-based DES of choline chloride (2-hydroxyethyl-trimethylammonium) was synthesized and analyzed for its physical properties. These DESs have potential industrial applications, especially in the processing and separation of food constituents (Hayyan et al., 2012).
Biomedical Applications
- Antibacterial Property in Fabrics : Gamma radiation has been used to link chains of quaternary ammonium salt containing monomers to cotton fabric, imparting significant antibacterial activity, especially against gram-positive bacteria (Goel et al., 2011).
- Blocking Osteoclast Maturation and Bone Resorption : A derivative of this compound was found to block osteoclast maturation and resorptive function, with implications for the treatment of bone loss associated with increased osteoclast activity (Park et al., 2014).
Propiedades
Nombre del producto |
[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-trimethylammonium |
|---|---|
Fórmula molecular |
C11H18NO3+ |
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-trimethylazanium |
InChI |
InChI=1S/C11H17NO3/c1-12(2,3)7-11(15)8-4-5-9(13)10(14)6-8/h4-6,11,15H,7H2,1-3H3,(H-,13,14)/p+1 |
Clave InChI |
KOCLPWNIIAMDIN-UHFFFAOYSA-O |
SMILES canónico |
C[N+](C)(C)CC(C1=CC(=C(C=C1)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



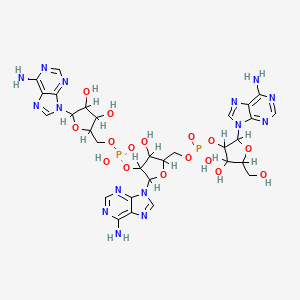
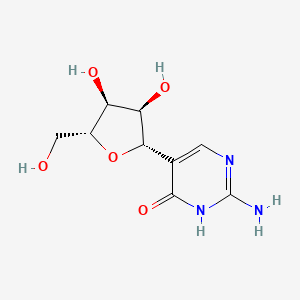
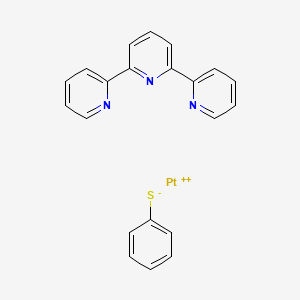
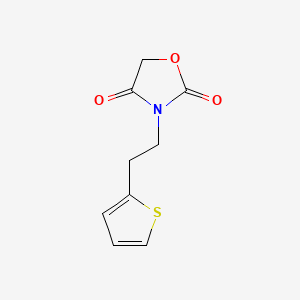
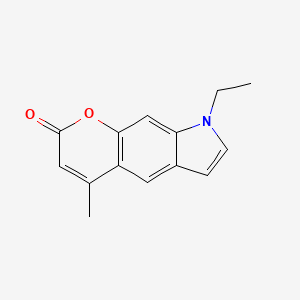
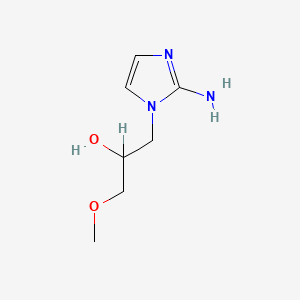
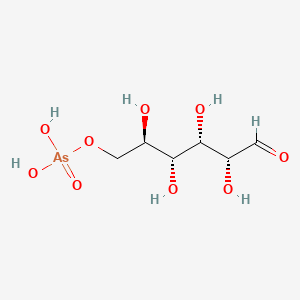
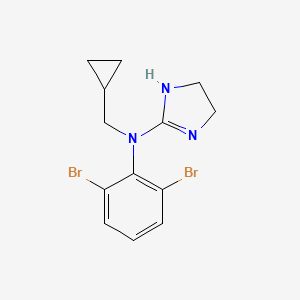
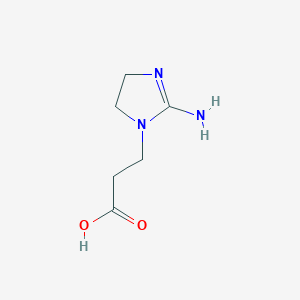

![2-Hydroxybenzo[a]pyrene](/img/structure/B1195470.png)
